Imidazole-Ring N-Oxidation vs. Pyridine-Ring N-Oxidation: Definitive Structural Identity
Nilotinib 3-Imidazolyl N-oxide (CAS 2139382-75-3) is the exclusive imidazole‑ring N‑oxide regioisomer, with the IUPAC name explicitly designating the 3‑oxo‑4‑methyl‑1H‑imidazol‑1‑yl moiety . In contrast, Nilotinib N‑Oxide (CAS 1246817-85-5) is the pyridine‑ring N‑oxide regioisomer, designated as pyridine 1‑oxide in its IUPAC name . This regiospecific oxidation site is the primary structural distinction and dictates all downstream physicochemical and analytical differences.
| Evidence Dimension | Site of N-oxidation (regiochemistry) |
|---|---|
| Target Compound Data | N-oxide on the 4-methyl-1H-imidazole ring (imidazole 3-oxide) |
| Comparator Or Baseline | Nilotinib N-Oxide (CAS 1246817-85-5): N-oxide on the pyridine ring (pyridine 1-oxide) |
| Quantified Difference | Regioisomeric; identical molecular formula (C₂₈H₂₂F₃N₇O₂) and molecular weight (545.52 g/mol) but distinct connectivity |
| Conditions | IUPAC nomenclature and CAS registry assignment |
Why This Matters
Regulatory filings specify impurities by CAS number and chemical identity; substitution of the imidazole N‑oxide with the pyridine N‑oxide invalidates method specificity and pharmacopeial traceability.
